molecular formula C14H17Cl2NO3 B7091758 Methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate

Methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B7091758
M. Wt: 318.2 g/mol
InChI Key: YLBSCHYOSJGPGL-UHFFFAOYSA-N
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Description

Methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a methyl ester group and a dichlorohydroxyphenyl moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate typically involves multi-step organic synthesis. One common route includes the reaction of 2,5-dichloro-4-hydroxybenzyl chloride with piperidine-4-carboxylic acid methyl ester under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylate
  • Methyl 1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylate
  • Methyl 1-[(2,5-dichloro-4-methoxyphenyl)methyl]piperidine-4-carboxylate

Uniqueness

Methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate is unique due to the presence of both hydroxyl and dichloro substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups provides a distinct profile compared to other similar compounds.

Properties

IUPAC Name

methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO3/c1-20-14(19)9-2-4-17(5-3-9)8-10-6-12(16)13(18)7-11(10)15/h6-7,9,18H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBSCHYOSJGPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=C(C=C2Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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